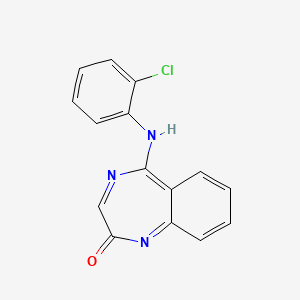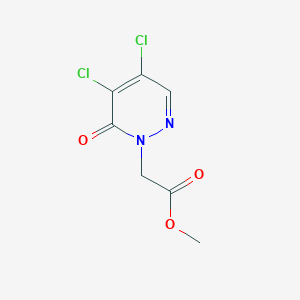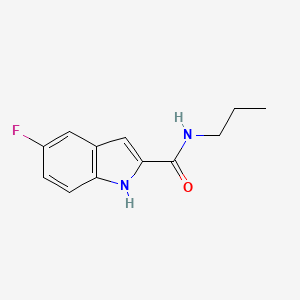
N-pyridin-4-ylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyridin-4-ylfuran-3-carboxamide, also known as PFD, is a small molecule that has been extensively studied for its potential therapeutic applications in a variety of diseases. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-pyridin-4-ylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of multiple pathways involved in inflammation and fibrosis. N-pyridin-4-ylfuran-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of pro-fibrotic signaling pathways such as TGF-β and Smad3.
Biochemical and Physiological Effects:
N-pyridin-4-ylfuran-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation, fibrosis, and oxidative stress. N-pyridin-4-ylfuran-3-carboxamide has also been shown to improve lung function and reduce mortality in animal models of acute lung injury and sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-pyridin-4-ylfuran-3-carboxamide in lab experiments is its well-established synthesis method and availability. N-pyridin-4-ylfuran-3-carboxamide has also been extensively studied in preclinical models, which makes it a useful tool for investigating the mechanisms of disease and potential therapeutic interventions. However, one limitation of using N-pyridin-4-ylfuran-3-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-pyridin-4-ylfuran-3-carboxamide. One area of interest is the development of more effective formulations of N-pyridin-4-ylfuran-3-carboxamide that can improve its solubility and bioavailability. Another area of interest is the investigation of N-pyridin-4-ylfuran-3-carboxamide in other disease models, such as liver fibrosis and kidney disease. Additionally, further studies are needed to fully understand the mechanism of action of N-pyridin-4-ylfuran-3-carboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-pyridin-4-ylfuran-3-carboxamide involves the reaction of 4-aminopyridine-3-carboxamide with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure N-pyridin-4-ylfuran-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-pyridin-4-ylfuran-3-carboxamide has been investigated for its potential therapeutic applications in a variety of diseases, including pulmonary fibrosis, acute lung injury, and sepsis. Preclinical studies have shown that N-pyridin-4-ylfuran-3-carboxamide can reduce inflammation, fibrosis, and oxidative stress, which are key factors in the development of these diseases.
Eigenschaften
IUPAC Name |
N-pyridin-4-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9/h1-7H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPNFPRNNRINKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-4-ylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromophenyl)carbonyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7464225.png)
![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7464228.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B7464231.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]ethanediamide](/img/structure/B7464238.png)

![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde](/img/structure/B7464257.png)
![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)
![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)


![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)

![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)